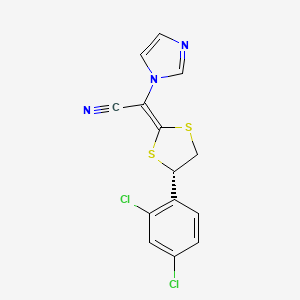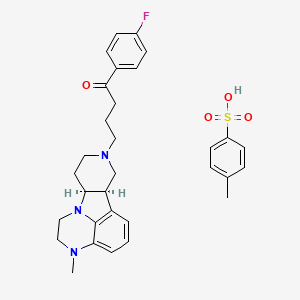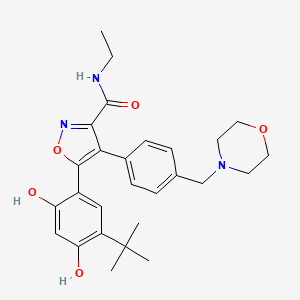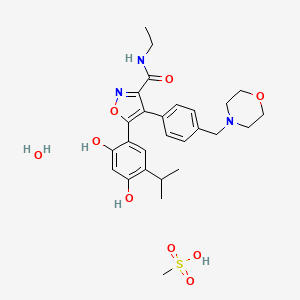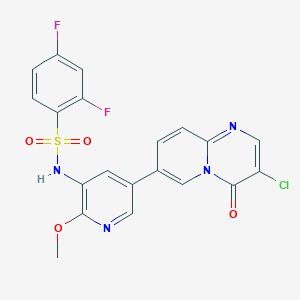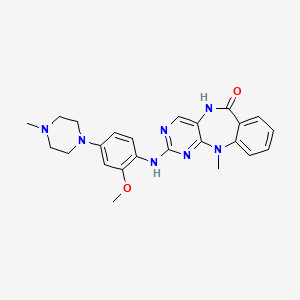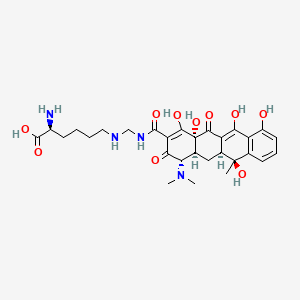
Lymecycline
Vue d'ensemble
Description
La lymecycline est un antibiotique tétracycline de deuxième génération à large spectre utilisé principalement pour le traitement de l’acné vulgaire et d’autres infections bactériennes sensibles . Elle a été découverte pour la première fois en 1961 et est commercialisée par Galderma dans divers pays, notamment le Royaume-Uni et la Nouvelle-Zélande . La this compound est unique parmi les tétracyclines en raison de sa forte solubilité et de son efficacité d’absorption, ce qui permet des dosages plus faibles par rapport aux autres tétracyclines .
Applications De Recherche Scientifique
La lymecycline a un large éventail d’applications en recherche scientifique :
Chimie : Utilisé comme composé modèle pour étudier le comportement des antibiotiques tétracyclines.
Biologie : Employé dans la recherche sur la résistance bactérienne et les mécanismes d’action des antibiotiques.
Médecine : Largement utilisé dans les études cliniques pour le traitement de l’acné et d’autres infections bactériennes
Industrie : Utilisé dans le développement de nouvelles formulations d’antibiotiques et de systèmes d’administration.
Mécanisme D'action
La lymecycline exerce ses effets en se liant à la sous-unité ribosomique 30S des bactéries, empêchant l’ARN de transfert amino-acyle de se lier au site A du ribosome . Cette inhibition empêche l’élongation des chaînes polypeptidiques, ce qui entraîne des actions bactériostatiques qui traitent diverses infections . La liaison est réversible, ce qui permet la reprise éventuelle de la synthèse des protéines une fois l’antibiotique éliminé .
Analyse Biochimique
Biochemical Properties
Lymecycline plays a significant role in biochemical reactions by inhibiting bacterial protein synthesis. It interacts with the 30S ribosomal subunit of bacteria, preventing the binding of amino-acyl tRNA to the A site of the ribosome. This inhibition halts the elongation of polypeptide chains, leading to bacteriostatic effects . This compound interacts with various enzymes and proteins involved in bacterial protein synthesis, including ribosomal RNA and ribosomal proteins .
Cellular Effects
This compound exerts its effects on various types of cells by inhibiting bacterial protein synthesis. This inhibition affects cellular processes such as cell signaling pathways, gene expression, and cellular metabolism. By preventing the synthesis of essential proteins, this compound disrupts bacterial cell function and growth . Additionally, this compound’s lipophilic nature allows it to easily cross cell membranes and passively diffuse through bacterial porin channels .
Molecular Mechanism
The molecular mechanism of this compound involves binding to the 30S ribosomal subunit, which prevents amino-acyl tRNA from binding to the A site of the ribosome. This action inhibits the elongation of polypeptide chains, leading to bacteriostatic effects . This compound’s binding interactions with ribosomal RNA and ribosomal proteins are crucial for its inhibitory action on bacterial protein synthesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is stable as a dry powder but can degrade in aqueous solutions, especially at higher pH ranges . Long-term effects on cellular function have been observed in in vitro and in vivo studies, with this compound maintaining its bacteriostatic action over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At therapeutic doses, this compound effectively treats bacterial infections without significant adverse effects . At high doses, toxic effects such as gastrointestinal disturbances and hepatotoxicity have been observed . The oral LD50 of this compound in rats is 3200 mg/kg .
Metabolic Pathways
This compound is involved in metabolic pathways that include its absorption, distribution, metabolism, and excretion. It is absorbed by an active transport process across the intestinal wall, similar to the absorption of carbohydrates . This compound is primarily excreted through the kidneys, with minimal metabolism occurring in the liver .
Transport and Distribution
This compound is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms. Its lipophilic nature allows it to easily cross cell membranes and accumulate in tissues . The concentration of this compound in the bile can be 10 to 25 times higher than in plasma .
Subcellular Localization
This compound’s subcellular localization is primarily within the cytoplasm, where it exerts its bacteriostatic effects by inhibiting bacterial protein synthesis . Its ability to cross cell membranes and localize within the cytoplasm is facilitated by its lipophilic nature .
Méthodes De Préparation
La lymecycline est un produit semi-synthétique dérivé d’un produit de fermentation. La synthèse implique la réaction du formaldéhyde, de la lysine et de la tétracycline . Le composé est caractérisé par sa forme de poudre jaune et hygroscopique, qui est très soluble dans l’eau et légèrement soluble dans l’éthanol . Les méthodes de production industrielle se concentrent sur l’optimisation du processus de fermentation et des modifications chimiques subséquentes pour garantir une pureté et un rendement élevés.
Analyse Des Réactions Chimiques
La lymecycline subit diverses réactions chimiques, notamment :
Oxydation : La this compound peut être oxydée dans des conditions spécifiques, conduisant à la formation de divers produits d’oxydation.
Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels au sein de la molécule de this compound.
Substitution : La this compound peut subir des réactions de substitution, en particulier aux groupes amino et hydroxyle.
Les réactifs couramment utilisés dans ces réactions comprennent les agents oxydants comme le peroxyde d’hydrogène et les agents réducteurs comme le borohydrure de sodium. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés.
Comparaison Avec Des Composés Similaires
La lymecycline est souvent comparée à d’autres antibiotiques tétracyclines, tels que la minocycline et la tétracycline . Bien que tous ces composés partagent un mécanisme d’action similaire, la this compound est unique en raison de sa solubilité et de son efficacité d’absorption supérieures . Cela permet des dosages plus faibles et potentiellement moins d’effets secondaires. La minocycline et la tétracycline, en revanche, peuvent nécessiter des dosages plus élevés pour obtenir le même effet thérapeutique .
Composés similaires
- Minocycline
- Tétracycline
- Doxycycline
- Oxytétracycline
Les propriétés uniques de la this compound en font un antibiotique précieux dans les milieux cliniques et de recherche, offrant des avantages par rapport aux autres tétracyclines en termes de solubilité et d’absorption.
Propriétés
IUPAC Name |
(2S)-6-[[[(4S,4aS,5aS,6S,12aR)-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carbonyl]amino]methylamino]-2-aminohexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H38N4O10/c1-28(42)13-7-6-9-17(34)18(13)22(35)19-14(28)11-15-21(33(2)3)23(36)20(25(38)29(15,43)24(19)37)26(39)32-12-31-10-5-4-8-16(30)27(40)41/h6-7,9,14-16,21,31,34-35,38,42-43H,4-5,8,10-12,30H2,1-3H3,(H,32,39)(H,40,41)/t14-,15-,16-,21-,28+,29-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZTCVADFMACKLU-UEPZRUIBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)NCNCCCCC(C(=O)O)N)N(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1([C@H]2C[C@H]3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)NCNCCCC[C@@H](C(=O)O)N)N(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H38N4O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
602.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Boiling Point |
928.1±65.0 | |
| Record name | Lymecycline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00256 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Normally, the ribosome synthesizes proteins through the binding of aminoacyl-tRNA to the mRNA-ribosome complex. Lymecycline binds to the 30S ribosomal subunit, preventing amino-acyl tRNA from binding to the A site of the ribosome, which prevents the elongation of polypeptide chains. This results in bacteriostatic actions, treating various infections. | |
| Record name | Lymecycline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00256 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
992-21-2 | |
| Record name | Lymecycline [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000992212 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lymecycline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00256 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Lymecycline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.357 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LYMECYCLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7D6EM3S13P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is the primary mechanism of action of lymecycline?
A1: this compound, like other tetracyclines, exerts its antibacterial effect by inhibiting bacterial protein synthesis. [] It binds to the 30S ribosomal subunit, preventing the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site. This disrupts the formation of polypeptide chains, ultimately leading to bacterial growth inhibition. []
Q2: this compound has shown efficacy against Mycoplasma pulmonis-induced arthritis in mice. How does it achieve this?
A2: Research suggests that this compound effectively reduces the severity of histopathological inflammatory reactions in joints by eradicating viable M. pulmonis. [] This suggests that the persistent arthritis observed in this model is linked to the presence of viable M. pulmonis, which this compound effectively targets.
Q3: How does this compound's absorption compare to other tetracyclines?
A3: this compound exhibits superior absorption compared to tetracycline hydrochloride, achieving higher serum concentrations. [, ] This difference in absorption can be attributed to this compound's higher solubility in body fluids. []
Q4: Does food intake affect this compound absorption?
A4: While some studies suggest that milk might impair tetracycline absorption, research indicates that moderate milk consumption does not clinically affect this compound absorption. []
Q5: this compound has shown promising results in treating genital chlamydial infections. How does its efficacy compare to azithromycin?
A5: Clinical studies demonstrate that this compound and azithromycin exhibit comparable efficacy in eradicating Chlamydia trachomatis in women. [] Both treatments effectively eliminate the infection, with no significant differences observed in microbiological and clinical outcomes.
Q6: How is this compound metabolized and excreted?
A6: Information regarding the specific metabolic pathways and excretion routes of this compound is limited in the provided research. Further studies are needed to provide a detailed understanding of its metabolic fate.
Q7: What are the potential side effects of this compound?
A7: Information regarding specific side effects is outside the scope of this scientific Q&A. It is essential to consult a healthcare professional for comprehensive information on potential adverse effects associated with this compound use.
Q8: Is this compound safe for use during pregnancy?
A8: Information on the safety of this compound during pregnancy is not extensively discussed in the provided research and should always be assessed by a healthcare professional.
Q9: Are there any known drug interactions with this compound?
A9: Specific drug interactions are not extensively discussed in the provided research. It's crucial to consult a healthcare professional for a comprehensive assessment of potential drug interactions based on an individual's medical history and current medications.
Q10: What are the mechanisms of resistance to this compound?
A10: Bacterial resistance to tetracyclines, including this compound, can develop through mechanisms such as ribosomal protection proteins, efflux pumps, and enzymatic inactivation. [] The emergence of resistance highlights the need for judicious antibiotic use and ongoing surveillance.
Q11: Are there different formulations of this compound available?
A11: this compound is commercially available in oral capsule formulations. [] Specific formulations and their availability may vary depending on the geographical location.
Q12: What analytical methods are used to determine this compound concentrations?
A12: High-performance liquid chromatography (HPLC) is a commonly employed technique for quantifying this compound concentrations in biological samples. [] Various HPLC methods have been developed and validated to accurately measure this compound levels in different matrices.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



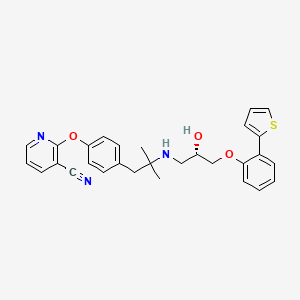
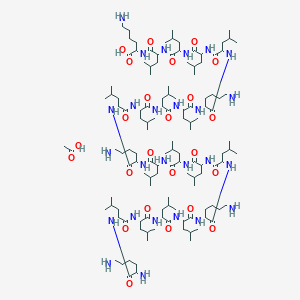

![2-[4-(2-bromobenzoyl)phenoxy]-N-pyridin-3-ylacetamide](/img/structure/B608682.png)
